

Discovery and synthesis pathway of JNJ-5207852.

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Compound of Interest

Compound Name: JNJ-5207852 dihydrochloride

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Errata

Initial research has indicated a discrepancy in the compound of interest. JNJ-5207852 is a histamine H3 receptor antagonist. The detailed request for information regarding antiviral mechanisms and signaling pathways strongly suggests that the intended subject is pimodivir (also known as JNJ-63623872 and VX-787), a well-documented inhibitor of the influenza A virus. This guide will proceed with a comprehensive overview of the discovery and synthesis of pimodivir.

Discovery and Synthesis of Pimodivir (JNJ-63623872): A Technical Guide

Executive Summary: Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that was developed for the treatment of influenza A virus infections. It functions by selectively inhibiting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step for the initiation of viral mRNA transcription, thereby halting viral replication. Pimodivir demonstrated potent in vitro activity against a wide range of influenza A strains, including those resistant to existing neuraminidase inhibitors, and showed efficacy in preclinical models.[1][2] However, its clinical development was discontinued during Phase 3 trials as it did not demonstrate a significant additional benefit over the standard of care in hospitalized patients. This document provides a detailed technical overview of the discovery, mechanism of action, synthesis, and key experimental data related to pimodivir.



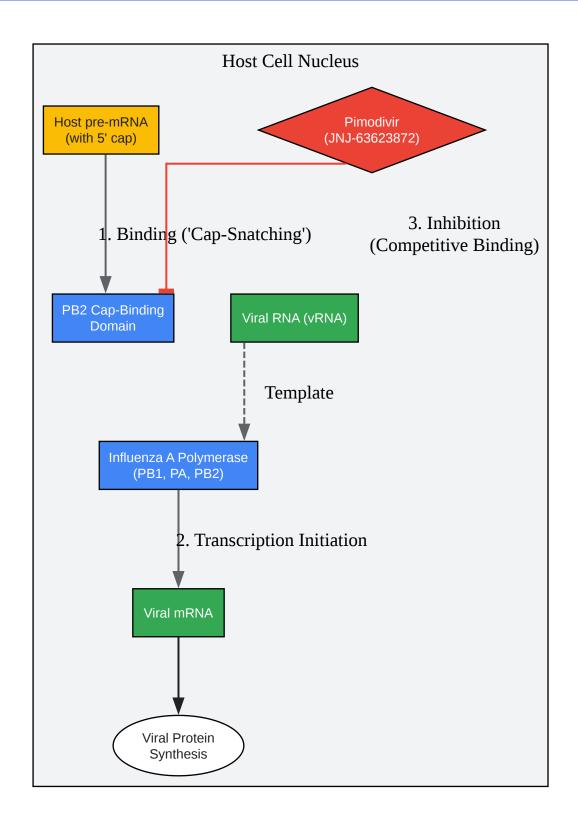
Discovery and Mechanism of Action

Pimodivir was identified through screening of a compound library for molecules with in vitro activity against the influenza virus.[3] Subsequent studies elucidated its novel mechanism of action, targeting a highly conserved pocket in the PB2 subunit of the influenza A viral polymerase.[1]

The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap (m7GTP) of host pre-mRNAs. These captured caps are then cleaved by the PA subunit and used as primers to initiate the synthesis of viral mRNAs.[3][4] Pimodivir competitively occupies this cap-binding pocket on the PB2 subunit, physically preventing the binding of host capped RNAs and thereby inhibiting viral gene transcription and replication.[5][6] Due to significant structural differences in the PB2 cap-binding domain between influenza A and B viruses, pimodivir's activity is specific to influenza A.[7]

Signaling Pathway and Mechanism of Action





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Caption: Mechanism of action of pimodivir in the host cell nucleus.



Quantitative Data

Table 1: In Vitro Antiviral Activity of Pimodivir

Influenza A Strain	Assay Type	Cell Line	EC50 (nM)	Reference
A/PR/8/34 (H1N1)	CPE	MDCK	1.6	[8]
A(H1N1)	-	Macrophages	8	[9]
A(H3N2)	-	Macrophages	12	[9]
Pandemic 2009 H1N1	-	-	0.13 - 3.2	[9]
Avian H5N1	-	-	0.13 - 3.2	[9]
A(H1N1)pdm09	HINT	-	Median IC50 range	[7]
A(H3N2)	HINT	-	Median IC50 range	[7]

CPE: Cytopathic Effect, MDCK: Madin-Darby Canine Kidney, HINT: High-content imaging neutralization assay. EC50: 50% effective concentration, IC50: 50% inhibitory concentration.

Table 2: Binding Affinity and Cytotoxicity

Parameter	Value	Reference
KD (dissociation constant) for PB2	24 nM	[8]
CC50 (human PBMC)	> 100 µM	[9]

PBMC: Peripheral Blood Mononuclear Cells, CC50: 50% cytotoxic concentration.

Table 3: Pharmacokinetic Parameters of Pimodivir in Healthy Volunteers (600 mg, Day 10)



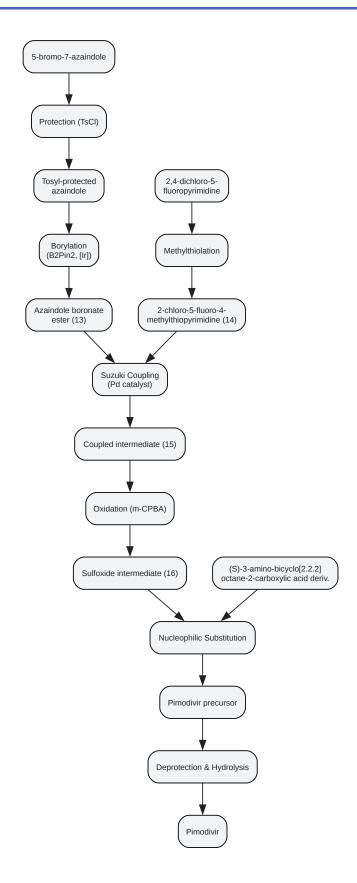
Parameter	Value (Mean)	Reference
Cmax (ng/mL)	-	[10]
AUC12h (ng·h/mL)	-	[10]
tmax (h)	3.0 (median)	[10]
C0h (ng/mL)	429	[10]

Note: Specific mean values for Cmax and AUC12h were presented as ratios in the source. After multiple doses, there was a 1.2- and 1.8-fold increase in Cmax and AUC12h, respectively, between Day 1 and Day 10.[10][11]

Synthesis Pathway

The synthesis of pimodivir is a multi-step process. A representative synthetic route is outlined below, based on published literature.[3][8] The core structure is assembled through key steps including a Suzuki coupling to connect the azaindole and pyrimidine moieties.





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Caption: Generalized synthetic pathway for pimodivir.



Experimental Protocols Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a primary high-throughput screening method to identify compounds that protect cells from virus-induced death.[12]

Objective: To determine the concentration of pimodivir required to inhibit virus-induced cell death by 50% (EC50).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Assay Medium: DMEM with 2% FBS, 1% Penicillin-Streptomycin
- Infection Medium: DMEM, 0.5 μg/mL TPCK-treated trypsin
- Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
- Pimodivir stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- · 384-well clear-bottom, black-walled plates

Procedure:

- Cell Seeding: Trypsinize and resuspend MDCK cells to a concentration of 3 x 10⁵ cells/mL in Assay Medium. Dispense 25 μL of the cell suspension into each well of the 384-well plates.
- Compound Preparation: Prepare serial dilutions of pimodivir in DMSO, then dilute into Assay Medium.
- Compound Addition: Using a liquid handler, transfer the diluted pimodivir solutions to the cell plates. Include appropriate controls: wells with DMSO only (virus control), wells with a known inhibitor (positive control), and uninfected cell controls with DMSO.[12]



- Virus Infection: Prepare the virus inoculum in Infection Medium at a multiplicity of infection (MOI) predetermined to cause 80-90% cell death in 48-72 hours. Add the virus inoculum to all wells except the uninfected cell controls.[12]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Calculate the percentage of cell viability for each compound concentration relative
 to the uninfected and virus-only controls. The EC50 value is determined by fitting the data to
 a four-parameter dose-response curve.

In Vivo Efficacy in Murine Influenza Model

This protocol provides a framework for evaluating the in vivo efficacy of pimodivir against a lethal influenza A virus challenge in mice.[1]

Objective: To assess the ability of pimodivir to improve survival and reduce viral load and morbidity in influenza-infected mice.

Materials:

- 6- to 8-week-old female BALB/c mice
- Influenza A virus strain adapted for mice (e.g., A/PR/8/34)
- Pimodivir formulated for oral gavage (e.g., in 0.5% methylcellulose)
- Vehicle control
- Anesthetic (e.g., isoflurane)
- MDCK cells for viral titration



TCID50 assay reagents

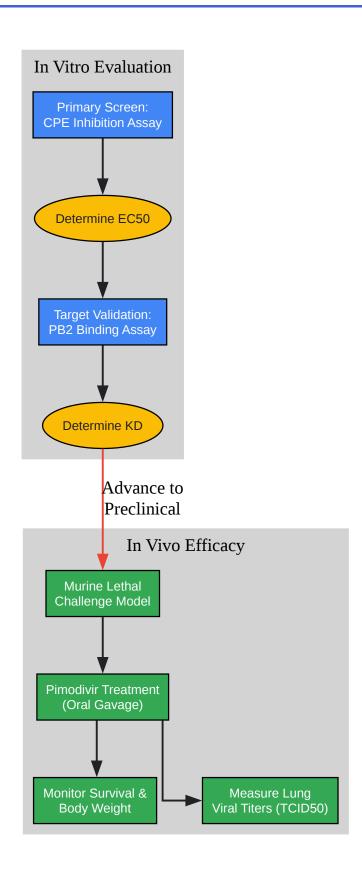
Procedure:

- Acclimatization: House mice in BSL-2 conditions for at least 3 days prior to the experiment.
- Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, Pimodivir at various doses, Oseltamivir positive control). A typical group size is 8-10 mice.[1]
- Infection: Lightly anesthetize mice and inoculate them intranasally with a lethal dose (e.g., 5 x LD50) of the influenza A virus in a 50 μL volume of sterile PBS.[1]
- Treatment: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours).

 Administer pimodivir or vehicle control by oral gavage twice daily for a specified duration (e.g., 10 days).[9]
- Monitoring: Monitor mice daily for survival, body weight changes, and clinical signs of illness for 14-21 days.
- Viral Load Determination (Satellite Group): On a predetermined day post-infection (e.g., Day 3 or 5), euthanize a separate satellite group of mice from each treatment arm. Aseptically collect the lungs.
- Lung Homogenization: Homogenize a pre-weighed portion of lung tissue in cold, sterile PBS. Clarify the homogenate by centrifugation.[1]
- Viral Titer Quantification: Determine the amount of infectious virus in the lung homogenates using a 50% Tissue Culture Infective Dose (TCID50) assay on MDCK cells.[1]
- Data Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test. Compare body weight changes and lung viral titers between groups using appropriate statistical tests (e.g., ANOVA).[1]

Experimental Workflow





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Caption: Preclinical evaluation workflow for pimodivir.



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